Cas no 74952-81-1 (Phosphinous amide, P,P-diphenyl-N-(1-phenylethyl)-N-(phenylmethyl)-, (S)-)
74952-81-1 structure
Product Name:Phosphinous amide, P,P-diphenyl-N-(1-phenylethyl)-N-(phenylmethyl)-, (S)-
Numéro CAS:74952-81-1
Le MF:C27H26NP
Mégawatts:395.475807666779
CID:2674316
Update Time:2023-08-07
Phosphinous amide, P,P-diphenyl-N-(1-phenylethyl)-N-(phenylmethyl)-, (S)- Propriétés chimiques et physiques
Nom et identifiant
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- [[(S)-1-Phenylethyl](phenylmethyl)amino]diphenylphosphine
- AHRDUOOASZKECC-QHCPKHFHSA-N
- Phosphinous amide, P,P-diphenyl-N-(1-phenylethyl)-N-(phenylmethyl)-, (S)-
- N-Benzyl-p,p-diphenyl-N-(1-phenylethyl)phosphinous amide #
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- Piscine à noyau: 1S/C27H26NP/c1-23(25-16-8-3-9-17-25)28(22-24-14-6-2-7-15-24)29(26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,23H,22H2,1H3/t23-/m0/s1
- La clé Inchi: AHRDUOOASZKECC-QHCPKHFHSA-N
- Sourire: P(C1C=CC=CC=1)(C1C=CC=CC=1)N(CC1C=CC=CC=1)[C@@H](C)C1C=CC=CC=1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 7
- Complexité: 424
- Surface topologique des pôles: 3.2
Phosphinous amide, P,P-diphenyl-N-(1-phenylethyl)-N-(phenylmethyl)-, (S)- Littérature connexe
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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